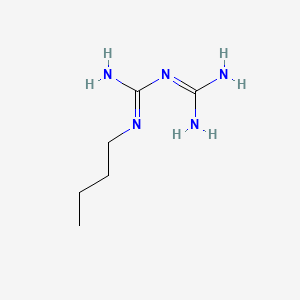

2-butyl-1-carbamimidoylguanidine

Description

Historical Context of Biguanide (B1667054) Development

The history of biguanides as therapeutic agents is rooted in the investigation of natural products with glucose-lowering properties.

Origins from Galega officinalis and Guanidine (B92328) Derivatives Research

The historical path of biguanides begins with the plant Galega officinalis, also known as Goat's Rue or French lilac. nih.govthieme-connect.comwikipedia.orgresearchgate.netmedicalresearchjournal.org This herb was traditionally used in medieval Europe for treating symptoms associated with excessive urination, now recognized as a symptom of diabetes. nih.govthieme-connect.comwikipedia.orgresearchgate.netmedicalresearchjournal.org In the 19th century, researchers discovered that the blood-glucose-lowering effects of Galega officinalis were attributable to galegine (B1196923), a compound derived from guanidine, found in the plant's seeds and flowers. nih.govthieme-connect.comwikipedia.orgresearchgate.netmedicalresearchjournal.org The identification of galegine spurred research into other guanidine derivatives and ultimately led to the synthesis of various biguanides in the early 20th century. nih.govthieme-connect.comwikipedia.orgresearchgate.netmedicalresearchjournal.org

Early Synthesis and Initial Investigations of Buformin

Buformin was synthesized as an oral antidiabetic agent in 1957. wikipedia.orgwikidoc.org It was subsequently tested for its hypoglycemic properties. nih.gov Along with phenformin (B89758), buformin was among the preferred antidiabetic agents in the United States and Germany, respectively, by 1958. medecinesciences.org

Historical Market Presence and Withdrawal of Buformin in Various Regions

Buformin was marketed by the German pharmaceutical company Grünenthal under the name Silubin. wikipedia.org Other examples of biguanides, including buformin and phenformin, were introduced to the market in the United States in the 1950s and later became available in regions such as Canada, the United Kingdom, and Australia. taylorandfrancis.com However, both phenformin and buformin were withdrawn from the market in many countries during the 1970s. nih.govtaylorandfrancis.comresearchgate.net This withdrawal was primarily due to an elevated risk of lactic acidosis associated with their use. wikipedia.orgnih.govwikidoc.orgtaylorandfrancis.comresearchgate.net

Current Research Re-evaluation and Continued Regional Use of Buformin

Despite its withdrawal from many markets, buformin is still available and prescribed in certain regions, including Romania, Hungary, Taiwan, and Japan. wikipedia.orgwikidoc.orgnih.gov For example, a timed-release formulation called Silubin Retard is sold in Romania. wikipedia.orgwikidoc.org In Japan, Nichi-Iko Pharmaceutical Co., Ltd. sells DIBETOS tablets containing buformin hydrochloride. wikipedia.org

Current research is re-evaluating buformin, particularly for its potential beyond glycemic control. Studies have investigated its effects on cancer cells, showing anti-proliferative and anti-invasive effects in various cancer cell lines, including endometrial, lung, and cervical cancer cells. wikipedia.orgnih.gov Research in rat models of chemically induced mammary cancer indicated that buformin decreased cancer incidence, multiplicity, and burden, effects not statistically significant with metformin (B114582) or phenformin in the same study. wikipedia.orgnih.govnih.gov Buformin has also demonstrated antiviral properties in vitro against viruses like vaccinia and influenza, potentially by inhibiting the mTOR pathway. wikipedia.org

Research Findings on Buformin's Non-Glycemic Effects:

| Area of Research | Observed Effects | Relevant Studies |

| Anticancer | Inhibits growth and development of cancer; disrupts Warburg effect; anti-proliferative and anti-invasive effects in various cancer cell lines; decreased cancer incidence, multiplicity, and burden in rat mammary cancer model. | Studies on endometrial, lung, and cervical cancer cells; chemically induced rat mammary cancer model. wikipedia.orgnih.govnih.gov |

| Antiviral | Potently antiviral against vaccinia and influenza in vitro; inhibits mTOR pathway. | In vitro studies. wikipedia.org |

Buformin's mechanism of action in glycemic control involves delaying glucose absorption from the gastrointestinal tract, increasing insulin (B600854) sensitivity and cellular glucose uptake, and inhibiting hepatic glucose synthesis. wikipedia.orgwikidoc.org It is considered an antihyperglycemic agent, reducing basal and postprandial hyperglycemia without causing hypoglycemia. wikipedia.orgwikidoc.org Biguanides like buformin may also antagonize glucagon (B607659) action, contributing to reduced fasting glucose levels. wikipedia.orgwikidoc.org

Pharmacokinetic studies in humans after oral administration of buformin have shown that it is eliminated with an average half-life of 2 hours, with approximately 84% of the administered dose excreted unchanged in the urine. wikipedia.orgwikidoc.org Buformin is not metabolized in humans. wikipedia.orgnih.govwikidoc.org Its oral bioavailability is estimated to be between 40% and 60%. wikipedia.orgnih.gov Plasma protein binding is reported as absent or very low, with one study indicating about 10% interaction with serum proteins. wikipedia.orgnih.gov

Data on Buformin Pharmacokinetics:

| Parameter | Value |

| Average Half-life (oral) | 2 hours wikipedia.orgwikidoc.org |

| Urinary Excretion | ~84% unchanged wikipedia.orgwikidoc.org |

| Metabolism | Not metabolized in humans wikipedia.orgnih.govwikidoc.org |

| Oral Bioavailability | 40-60% wikipedia.orgnih.gov |

| Plasma Protein Binding | Absent or very low (~10%) wikipedia.orgnih.gov |

Propriétés

Numéro CAS |

692-13-7 |

|---|---|

Formule moléculaire |

C6H15N5 |

Poids moléculaire |

157.22 g/mol |

Nom IUPAC |

2-butyl-1-carbamimidoylguanidine |

InChI |

InChI=1S/C6H15N5/c1-2-3-4-10-6(9)11-5(7)8/h2-4H2,1H3,(H6,7,8,9,10,11) |

Clé InChI |

XSEUMFJMFFMCIU-UHFFFAOYSA-N |

SMILES canonique |

CCCCN=C(N)N=C(N)N |

Apparence |

Solid powder |

Autres numéros CAS |

692-13-7 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

1 Butylbiguanide 1-Butylbiguanide Adebit Buformin Butylbiguanide Gliporal Retard, Silubin Silubin Silubin Retard |

Origine du produit |

United States |

Molecular and Cellular Mechanisms of Action of Buformin

Fundamental Biguanide (B1667054) Pharmacological Actions

As a member of the biguanide family, buformin shares a core set of pharmacological actions with related compounds like metformin (B114582) and phenformin (B89758). taylorandfrancis.comnih.gov These agents are considered antihyperglycemic rather than hypoglycemic because they lower elevated blood glucose levels without the risk of causing abnormally low blood glucose. wikipedia.org The principal mechanisms contributing to this effect are the reduction of glucose output from the liver, decreased absorption of glucose from the gut, and improved insulin (B600854) sensitivity in peripheral tissues. wikipedia.orgpatsnap.com

A primary mechanism of buformin is its ability to decrease hepatic glucose production, a major contributor to high blood sugar in type 2 diabetes. patsnap.comnih.govpatsnap.com Buformin achieves this primarily by suppressing gluconeogenesis, the metabolic pathway that generates glucose from non-carbohydrate sources. patsnap.com The compound inhibits key gluconeogenic enzymes, including phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase. patsnap.com

Research has demonstrated that buformin can strongly inhibit gluconeogenesis from alanine in both normal and diabetic rat livers, an effect that is accompanied by a decrease in alanine utilization. nih.gov This suggests that one of buformin's mechanisms may involve reducing the liver's use of alanine as a substrate for glucose production by inhibiting its transport into liver cells. nih.gov Studies in healthy men have also shown that while buformin does not alter basal splanchnic glucose output, it does induce a significant rise in splanchnic lactate (B86563) production, indicating an alteration in hepatic carbohydrate metabolism. mdpi.comnih.gov

| Study Focus | Model | Key Findings | Reference |

| Gluconeogenesis Inhibition | Isolated Rat Livers | Buformin strongly inhibited gluconeogenesis from alanine and decreased alanine utilization. | nih.gov |

| Splanchnic Metabolism | Healthy Male Volunteers | Buformin did not alter basal splanchnic glucose output but significantly increased splanchnic lactate production. | nih.gov |

| Hepatic Glucose Uptake | Overweight Type 2 DM Patients | Short-term buformin treatment significantly increased hepatic glucose uptake. | mdpi.comnih.gov |

Buformin also influences glucose homeostasis through its effects on the gastrointestinal system. patsnap.com It is known to delay the absorption of glucose from the intestine, which helps to lower blood glucose levels after meals. patsnap.comwikipedia.org This action may be a result of slowed gastrointestinal motility or the inhibition of intestinal enzymes responsible for carbohydrate digestion. patsnap.com

In addition to its effects on the liver and gut, buformin enhances the uptake and utilization of glucose in peripheral tissues, particularly in skeletal muscle and adipose tissue. patsnap.com This action is crucial for clearing glucose from the bloodstream. The primary mediator of this process is the activation of AMP-activated protein kinase (AMPK). patsnap.com AMPK activation leads to the increased translocation of Glucose Transporter Type 4 (GLUT4) to the cell membrane. patsnap.com This facilitates a greater influx of glucose into the cells. patsnap.com

Studies in healthy individuals have suggested that the reduced rise in arterial blood glucose after a glucose load with buformin treatment, coupled with unchanged insulin production, points towards facilitated glucose utilization by peripheral tissues. nih.gov However, some research in overweight individuals with type 2 diabetes found that while buformin increased hepatic glucose uptake, it did not significantly change peripheral glucose uptake as measured by the euglycemic hyperinsulinemic clamp technique. mdpi.com This suggests the effects on the liver may be more pronounced in certain patient populations.

Buformin improves insulin sensitivity, which is often impaired in individuals with type 2 diabetes. patsnap.comwikipedia.org By enhancing the body's response to insulin, buformin allows for more effective glucose uptake and utilization by cells. patsnap.comnih.gov This improvement in insulin sensitivity is a direct consequence of the enhanced peripheral glucose uptake mediated by GLUT4 translocation. patsnap.com

A study involving overweight patients with type 2 diabetes demonstrated that a two-week treatment with buformin improved insulin sensitivity in the liver. nih.gov This was evidenced by a significant increase in hepatic glucose uptake. mdpi.comnih.gov The mechanism for this improvement may involve the inhibition of tumor necrosis factor-alpha (TNF-alpha), a cytokine implicated in insulin resistance. nih.gov

Key Molecular Targets and Signaling Pathways

The diverse pharmacological effects of buformin are rooted in its interaction with specific molecular targets and the subsequent modulation of intracellular signaling pathways.

At the core of buformin's molecular mechanism is the activation of AMP-activated protein kinase (AMPK), a critical cellular energy sensor. patsnap.compatsnap.comtaylorandfrancis.com AMPK is activated in response to a lack of cellular energy, specifically an increase in the AMP-to-ATP ratio. taylorandfrancis.comyoutube.com Like other biguanides, buformin is thought to inhibit mitochondrial complex I of the respiratory chain. patsnap.comnih.gov This inhibition disrupts cellular energy production, leading to a decrease in ATP and a corresponding increase in AMP levels, which in turn activates AMPK. patsnap.comnih.gov

Once activated, AMPK acts as a master regulator of metabolism, initiating a switch from ATP-consuming anabolic processes to ATP-producing catabolic pathways. nih.govyoutube.com

Downstream Effects of AMPK Activation by Buformin:

Inhibition of Hepatic Gluconeogenesis: Activated AMPK phosphorylates and regulates key targets that suppress the expression of gluconeogenic genes, thereby reducing glucose production in the liver. nih.govnih.gov

Stimulation of Glucose Uptake: In muscle cells, AMPK activation promotes the translocation of GLUT4 transporters to the cell surface, enhancing glucose uptake from the blood. patsnap.comyoutube.comnih.gov

Modulation of Lipid Metabolism: AMPK activation leads to the phosphorylation and inactivation of key enzymes involved in lipid synthesis, such as acetyl-CoA carboxylase (ACC). nih.gov This reduces fatty acid synthesis and promotes fatty acid oxidation. youtube.comnih.gov

| Upstream Event | Key Molecular Target | Downstream Consequences | Metabolic Outcome |

| Inhibition of Mitochondrial Respiration | Mitochondrial Complex I | Increased AMP:ATP ratio | Cellular energy stress |

| Cellular Energy Stress | AMP-activated Protein Kinase (AMPK) | Activation of AMPK | Master regulator of metabolism activated |

| AMPK Activation | Acetyl-CoA Carboxylase (ACC) | Phosphorylation and inactivation of ACC | Inhibition of fatty acid synthesis, promotion of fatty acid oxidation |

| AMPK Activation | Gluconeogenic Enzymes (e.g., PEPCK, G6Pase) | Suppression of gene expression | Decreased hepatic glucose production |

| AMPK Activation | Glucose Transporter Type 4 (GLUT4) | Translocation to cell membrane | Increased peripheral glucose uptake |

AMP-activated Protein Kinase (AMPK) Activation

Impact on Cellular Energy Homeostasis and AMP/ATP Ratio

The primary mechanism of action for biguanides like buformin involves the modulation of cellular energy status. nih.gov Buformin disrupts mitochondrial respiration, which leads to a decrease in the production of adenosine triphosphate (ATP), the cell's main energy currency. nih.govresearchgate.net This reduction in ATP synthesis results in a corresponding increase in the intracellular concentration of adenosine monophosphate (AMP), thereby elevating the AMP/ATP ratio. nih.govtaylorandfrancis.comnih.gov

This shift in the AMP/ATP ratio is a critical signal of energy stress within the cell. researchgate.net The cell's primary energy sensor, AMP-activated protein kinase (AMPK), is allosterically activated by the binding of AMP. mdpi.com Consequently, the buformin-induced increase in the AMP/ATP ratio leads to the robust activation of AMPK, which then acts as a master regulator to orchestrate a cellular response aimed at restoring energy balance. nih.govtaylorandfrancis.com This involves switching off ATP-consuming anabolic pathways while activating ATP-producing catabolic pathways. youtube.com

Downstream Signaling Cascades of AMPK Activation

Once activated, AMPK initiates a broad range of downstream signaling events that affect numerous aspects of cell metabolism and growth. nih.govtaylorandfrancis.com The activation of AMPK is considered a central mediator of the therapeutic effects of biguanides. nih.gov

Key downstream effects of AMPK activation by buformin include:

Inhibition of Anabolic Pathways : AMPK phosphorylates and inactivates key enzymes involved in energy-intensive processes such as fatty acid and cholesterol synthesis. youtube.com

Stimulation of Catabolic Pathways : It promotes processes that generate ATP, such as fatty acid oxidation and glucose uptake. youtube.com

Regulation of Gene Expression : AMPK can influence the transcription of genes involved in metabolism, further contributing to the long-term adaptation to energy stress. mdpi.com

Modulation of Other Signaling Pathways : As a central metabolic regulator, AMPK cross-talks with other critical signaling pathways, including the mTOR pathway, to coordinate cell growth and proliferation with the available energy status. nih.govnih.gov In endometrial cancer cells, for instance, buformin treatment leads to the activation of AMPK and the subsequent inhibition of its downstream targets. nih.gov

Mitochondrial Complex I Inhibition and Bioenergetic Perturbations

A foundational event in buformin's mechanism of action is the direct inhibition of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase), the first and largest enzyme complex of the electron transport chain. nih.govfrontiersin.org Buformin is a more potent inhibitor of mitochondrial complex I and cellular ATP production compared to metformin. nih.gov This inhibition curtails the oxidation of NADH to NAD+, reduces the pumping of protons across the inner mitochondrial membrane, and subsequently decreases the rate of oxygen consumption. frontiersin.orgresearchgate.net

The direct consequences of Complex I inhibition are profound bioenergetic perturbations:

Reduced ATP Synthesis : The diminished proton gradient across the inner mitochondrial membrane directly impairs the ability of ATP synthase to produce ATP, leading to the aforementioned shift in the AMP/ATP ratio. frontiersin.org

Altered Redox State : The inhibition of NADH oxidation leads to an altered hepatocellular redox state. nih.govresearchgate.net Specifically, it causes an increase in the cytosolic NADH/NAD+ ratio and a decrease in the mitochondrial ratio. nih.gov

Compensatory Glycolysis : To counteract the reduced ATP production from oxidative phosphorylation, cells often increase their rate of glycolysis. nih.gov This metabolic shift can lead to an increase in lactate production. nih.gov

| Cell Line | IC50 (Buformin) | IC50 (Metformin) | Reference |

| ECC-1 (Endometrial Cancer) | 8 µM | 1.6 mM | nih.gov |

| Ishikawa (Endometrial Cancer) | 150 µM | 1.4 mM | nih.gov |

| C33A (Cervical Cancer) | 236.2 µM | - | nih.gov |

| Hcc94 (Cervical Cancer) | 166.1 µM | - | nih.gov |

| SiHa (Cervical Cancer) | 622.8 µM | - | nih.gov |

| HeLa (Cervical Cancer) | 1202 µM | - | nih.gov |

Regulation of Gluconeogenic Enzyme Activity (e.g., PEPCK, G6Pase)

A major physiological effect of buformin is the reduction of hepatic glucose production (HGP). nih.govwikipedia.orgpatsnap.com This is primarily achieved through the suppression of gluconeogenesis, the metabolic pathway responsible for generating glucose from non-carbohydrate precursors in the liver. nih.govpatsnap.com

Buformin inhibits gluconeogenesis through multiple mechanisms:

AMPK-dependent Mechanisms : The activation of AMPK is thought to play a role in the chronic suppression of gluconeogenic gene expression. mdpi.com

Redox-Dependent Inhibition : The altered cellular redox state, resulting from mitochondrial complex I inhibition, reduces the conversion of substrates like lactate and glycerol into glucose. nih.govconsensus.app Studies have shown that buformin strongly inhibits gluconeogenesis from alanine, an effect linked to a decrease in alanine utilization. nih.gov

Direct Enzyme Inhibition : Buformin has been shown to inhibit key enzymes in the gluconeogenic pathway, including phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), thereby directly reducing the rate of glucose synthesis. patsnap.com

Modulation of Glucose Transporter Expression and Translocation (e.g., GLUT4)

In addition to reducing hepatic glucose output, buformin enhances glucose uptake and utilization in peripheral tissues, particularly skeletal muscle and adipose tissue. wikipedia.orgpatsnap.com This action is largely mediated by its effects on glucose transporters (GLUTs).

The primary mechanism involves the AMPK-dependent translocation of Glucose Transporter Type 4 (GLUT4) from intracellular vesicles to the plasma membrane. patsnap.commdpi.com This increased cell-surface presence of GLUT4 facilitates the transport of glucose from the bloodstream into cells, thereby lowering blood glucose levels. mdpi.comresearchgate.net The signaling cascade may involve AMPK-mediated phosphorylation of downstream targets that regulate the machinery for GLUT4 vesicle trafficking and fusion with the plasma membrane. nih.gov Furthermore, some biguanides have been shown to increase the expression and membrane localization of Glucose Transporter 1 (GLUT1) in intestinal cells. nih.gov

Mammalian Target of Rapamycin (B549165) (mTOR) Pathway Inhibition

The mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and survival, integrating signals from nutrients and growth factors. spandidos-publications.com Buformin is a potent inhibitor of the mTOR pathway, an effect that is largely, though not exclusively, mediated by the activation of AMPK. nih.govtaylorandfrancis.comnih.govwikipedia.org

AMPK can directly phosphorylate and inhibit components of the mTOR complex 1 (mTORC1) signaling machinery. researchgate.net By inhibiting mTOR, buformin effectively puts a brake on protein synthesis and cell proliferation, processes that are highly energy-dependent. spandidos-publications.comfermatapharma.com This inhibition is a key component of buformin's observed anti-proliferative and anti-cancer effects in various cancer cell lines, including endometrial and cervical cancer. nih.govnih.gov For example, in endometrial cancer cells, buformin treatment leads to decreased phosphorylation of the ribosomal protein S6, a downstream target of mTOR, in a dose-dependent manner. nih.gov

Disruption of the Warburg Effect in Malignant Cells

Cancer cells often exhibit a distinct metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen ("aerobic glycolysis"). nih.govnews-medical.net This metabolic reprogramming is thought to provide malignant cells with the necessary building blocks for rapid proliferation. nih.gov

Influence on Cellular Processes

Buformin, a member of the biguanide class of drugs, exerts significant influence over a variety of cellular processes, which collectively contribute to its observed anti-cancer properties. These effects are multifaceted, impacting cell growth, division, movement, and metabolic pathways. The following sections delve into the specific molecular and cellular mechanisms by which buformin modulates these critical cellular functions.

Cell Proliferation Regulation

Buformin has been shown to be a potent inhibitor of cell proliferation across various cancer cell lines. Research indicates that buformin effectively suppresses the growth of endometrial, cervical, and lung cancer cells. The anti-proliferative effects are dose-dependent, with higher concentrations of the compound leading to greater inhibition of cell growth.

In studies on endometrial cancer cells (ECC-1 and Ishikawa lines), buformin demonstrated a stronger inhibitory effect on proliferation compared to metformin, another biguanide. The half-maximal inhibitory concentration (IC50) values for buformin were found to be significantly lower than those for metformin, indicating its higher potency in curbing cancer cell growth. Specifically, the IC50 values for buformin in ECC-1 and Ishikawa cells at 72 hours were approximately 150 μM and 8 μM, respectively. In cervical cancer cell lines (C33A, Hcc94, and SiHa), buformin also exhibited significant suppressive effects on cellular growth.

The mechanism underlying this regulation of cell proliferation is linked to the activation of the AMP-activated protein kinase (AMPK) pathway and subsequent inhibition of the mammalian target of rapamycin (mTOR) signaling pathway. The mTOR pathway is a crucial regulator of cellular growth, and its inhibition by buformin contributes to the observed anti-proliferative effects.

Table 1: Inhibitory Effects of Buformin on Cancer Cell Proliferation

| Cell Line | Cancer Type | IC50 Value (Buformin) | Duration of Treatment | Reference |

|---|---|---|---|---|

| ECC-1 | Endometrial Cancer | ~150 μM | 72 hours | |

| Ishikawa | Endometrial Cancer | ~8 μM | 72 hours | |

| C33A | Cervical Cancer | 236.2 μM | 72 hours | |

| Hcc94 | Cervical Cancer | 166.1 μM | 72 hours | |

| SiHa | Cervical Cancer | 622.8 μM | 72 hours | |

| HeLa | Cervical Cancer | 1202 μM | 72 hours |

Induction of Cell Cycle Arrest

A key mechanism through which buformin exerts its anti-proliferative effects is the induction of cell cycle arrest. By halting the progression of the cell cycle, buformin prevents cancer cells from dividing and multiplying.

In cervical cancer cells, treatment with buformin has been shown to induce a marked arrest in the cell cycle. This effect is associated with the modulation of key cell cycle regulatory proteins. Specifically, buformin has been observed to suppress the expression of Cyclin D1 and Cyclin-Dependent Kinase 4 (CDK4), both of which are critical for the progression through the G1 phase of the cell cycle.

Furthermore, in endometrial cancer cells, buformin was found to induce G1 phase arrest in ECC-1 cells and G2 phase arrest in Ishikawa cells. This suggests that the specific phase of cell cycle arrest induced by buformin can be cell-type dependent. The combination of buformin with ionizing radiation has also been shown to cause an increased arrest at the G2/M phase in cervical cancer cells, a phase where cells are more sensitive to radiation.

Impact on Cellular Invasion and Migration

Buformin has demonstrated the ability to inhibit cellular invasion and migration, which are critical processes in cancer metastasis. In endometrial cancer cells, buformin significantly inhibited both cell adhesion and invasion in a dose-dependent manner. Treatment with buformin (10 and 100 μM) for 24 hours resulted in a significant blockage of cell invasion in both ECC-1 and Ishikawa cell lines.

Similarly, in cervical cancer cells, buformin treatment led to a sharp decline in cellular invasion. This was investigated using a transwell system, which showed a significant decrease in the number of cells penetrating an artificial matrix after 24 hours of buformin treatment. The mechanism behind this inhibition of invasion is linked to the downregulation of Matrix Metalloproteinase-9 (MMP9), a key enzyme involved in the degradation of the extracellular matrix, which is a crucial step in tumor invasion.

Table 2: Effect of Buformin on Cellular Invasion

| Cell Line | Cancer Type | Buformin Concentration | Reduction in Invasion | Reference |

|---|---|---|---|---|

| ECC-1 | Endometrial Cancer | 10 and 100 μM | 15-28% | |

| Ishikawa | Endometrial Cancer | 10 and 100 μM | 17-25% | |

| C33A | Cervical Cancer | Not specified | Significant decrease | |

| SiHa | Cervical Cancer | Not specified | Significant decrease |

Reactive Oxygen Species (ROS) Generation

Buformin has been shown to stimulate the production of reactive oxygen species (ROS) in cancer cells. ROS are chemically reactive molecules containing oxygen that can cause damage to cellular components, including DNA.

In cervical cancer cells, treatment with buformin led to a dose-dependent increase in ROS production. This increase in oxidative stress is a potential mechanism contributing to the anti-tumor effects of the compound. Research suggests that biguanides like buformin can enhance oxidative DNA damage under certain conditions. An electron paramagnetic resonance (EPR) study demonstrated that nitrogen-centered radicals were generated from biguanides in the presence of Cu(II) and hydrogen peroxide (H2O2), which could contribute to oxidative DNA damage. This enhanced generation of ROS may play a role in the anti-cancer activity of buformin.

Lactate Metabolism Alterations

Buformin, like other biguanides, can alter lactate metabolism. While its primary anti-diabetic action involves reducing hepatic glucose production and increasing insulin sensitivity, it also influences cellular energy metabolism, which can lead to an accumulation of lactate.

In cervical cancer cells, buformin was found to enhance glucose uptake and lactate dehydrogenase (LDH) activity, leading to an increased lactate level while decreasing ATP production. This shift towards anaerobic glycolysis is a hallmark of the Warburg effect, which is characteristic of many cancer cells. By disrupting the normal oxidative metabolism in cancer cells, buformin can contribute to energy stress. The inhibition of mitochondrial complex I of the respiratory chain by biguanides is a key mechanism that leads to an increase in the AMP/ATP ratio and subsequent activation of AMPK. This disruption of mitochondrial function can lead to an increased reliance on glycolysis and consequently, higher lactate

Pharmacological Characterization of Buformin

Buformin Pharmacokinetics Research

Buformin is characterized by its nature as a strong base, with a pKa of 11.3, which significantly influences its absorption profile. wikipedia.org Due to its high degree of ionization in the acidic environment of the stomach, it is not absorbed in this part of the gastrointestinal tract. wikipedia.org The oral bioavailability of buformin, along with other biguanides, is reported to be in the range of 40% to 60%. wikipedia.org Following oral administration, buformin has been shown to delay the absorption of glucose from the gastrointestinal tract. wikipedia.orgpatsnap.com

After a 50 mg oral dose of 14C-labeled buformin in human subjects, the peak serum concentration was observed to be between 0.26 and 0.41 μg/mL. wikipedia.org The absorption of buformin, like other drugs, can be influenced by a variety of physiological and physicochemical factors. These include gastrointestinal motility, pH at the absorption site, the presence of food, and the drug's formulation. Slower gastrointestinal motility can delay the transit of the drug to its primary absorption site in the small intestine. researchgate.netuomus.edu.iqukzn.ac.za

Table 1: Absorption Characteristics of Buformin

| Parameter | Value |

|---|---|

| Oral Bioavailability | 40% - 60% wikipedia.org |

| pKa | 11.3 wikipedia.org |

| Site of Absorption | Primarily small intestine |

| Peak Serum Concentration (50 mg oral dose) | 0.26 - 0.41 μg/mL wikipedia.org |

Once absorbed into the systemic circulation, buformin's distribution is characterized by minimal interaction with plasma proteins and accumulation in various tissues.

Research indicates that buformin's binding to plasma proteins is either absent or very low. wikipedia.org One source suggests that only about 10% of buformin interacts with serum proteins. mdpi.com This low level of protein binding means that a large fraction of the drug in circulation is in its free, unbound form, which is the pharmacologically active portion available to exert its effects and be distributed to tissues. wikipedia.org

Studies have shown that buformin distributes to and accumulates in several organs. In a fatal case of buformin-associated lactic acidosis, postmortem tissue analysis revealed the highest concentration in the kidney, followed by the liver, heart, and lung. nih.gov Animal studies in rats have also demonstrated the presence of buformin in various tissues, including skeletal muscle, mammary gland, and mammary carcinomas. nih.gov The concentration of biguanides like metformin (B114582), a related compound, has been found to be significantly higher in the gut than in the plasma. mdpi.com This suggests that the intestine is a major site of accumulation for this class of drugs. mdpi.commdpi.com

Table 2: Postmortem Buformin Concentrations in Human Tissues

| Tissue | Concentration |

|---|---|

| Kidney | 98 mg/kg nih.gov |

| Bile | 6.3 mg/l nih.gov |

| Liver | 5.2 mg/kg nih.gov |

| Pericardial fluid | 3.5 mg/l nih.gov |

| Serum | 3.2 mg/l nih.gov |

| Heart | 3.0 mg/kg nih.gov |

| Lung | 2.8 mg/kg nih.gov |

The transport of biguanides, including buformin, across biological membranes is facilitated by specific transporter proteins. nih.gov As cationic molecules, they are substrates for organic cation transporters (OCTs). oup.com OCT1, for instance, is involved in the uptake of biguanides into hepatocytes. mdpi.comoup.com Studies on the related biguanide (B1667054), metformin, have shown that it can cross the blood-brain barrier, with its transport being mediated by OCTs expressed in the brain endothelial cells. nih.govresearchgate.net It is plausible that buformin utilizes similar transporter-mediated mechanisms to cross biological barriers.

A significant characteristic of buformin is its lack of metabolism in the human body. wikipedia.orgmdpi.com Studies have consistently shown that buformin is not biotransformed and is excreted from the body unchanged. wikipedia.org Following oral administration, approximately 84% to 90% of the administered dose is recovered in the urine as the parent compound. wikipedia.org This indicates that buformin does not undergo significant hepatic metabolism or produce any major metabolites. The absence of biotransformation simplifies its pharmacokinetic profile and reduces the potential for drug-drug interactions related to metabolic pathways.

Elimination Kinetics and Excretion Routes (e.g., Renal, Biliary)

The elimination of buformin from the body is characterized by its rapid excretion, primarily through the kidneys. The compound is not metabolized in humans, meaning it is expelled in its original, unchanged form. wikipedia.orgnih.gov Following oral administration, a substantial portion of the drug is recovered in the urine. Studies have shown that approximately 84% to 90% of an administered dose is excreted via this renal pathway. wikipedia.org

The primary route of elimination is renal. wikipedia.org Research indicates that the renal clearance of buformin is significantly higher than that of insulin (B600854), which suggests an active process of tubular secretion in addition to glomerular filtration. nih.gov While the kidneys are the main site of excretion, evidence from animal studies suggests that other routes may also play a role. nih.gov These experiments have detected buformin in the bile, pointing towards potential biliary excretion. nih.gov Furthermore, the transport of buformin from the blood into the intestinal lumen has also been observed, indicating another possible, albeit less significant, excretion pathway. nih.gov

Clearance Mechanisms and Rates

Buformin is cleared from the body through a combination of glomerular filtration and active tubular secretion in the kidneys. nih.gov This dual mechanism results in a renal clearance rate that is notably higher than that of insulin. nih.gov

Quantitative studies have provided specific values for its clearance rates. The total clearance of buformin from the plasma has been measured to be in the range of 439 to 618 mL/min, with an average of 536 mL/min. nih.gov When specifically examining renal clearance, the average rate is approximately 393 mL/min, with a reported range of 282 to 518 mL/min. nih.gov The maximum rate of excretion has been documented at 4.1 mg/h. nih.gov

| Clearance Parameter | Value |

|---|---|

| Total Clearance (Average) | 536 mL/min |

| Total Clearance (Range) | 439 - 618 mL/min |

| Renal Clearance (Average) | 393 mL/min |

| Renal Clearance (Range) | 282 - 518 mL/min |

| Maximal Excretion Rate | 4.1 mg/h |

Half-Life Determinations in Biological Systems

The biological half-life of buformin, which is the time it takes for the concentration of the drug in the body to be reduced by half, varies depending on the route of administration. Following oral administration in humans, buformin is eliminated with an average half-life of 2 hours. wikipedia.org

When administered intravenously, the calculated biological half-life is slightly longer, ranging from 3.7 to 6.0 hours, with a mean value of 4.6 hours. nih.gov The average half-life specifically related to its excretion process is reported to be 3.2 hours. nih.gov

| Administration Route | Half-Life (t½) |

|---|---|

| Oral | 2 hours (average) |

| Intravenous | 4.6 hours (mean); 3.7 - 6.0 hours (range) |

| Excretion Half-Life | 3.2 hours (average) |

Buformin Pharmacodynamics Research (beyond glucose regulation)

Effects on Lipid Metabolism Profiles (e.g., Triglycerides, Cholesterol Fractions)

Research has demonstrated that buformin exerts beneficial effects on lipid metabolism. patsnap.com Clinical investigations have shown that treatment with buformin can lead to significant reductions in key lipid fractions. Specifically, it has been observed to decrease levels of total cholesterol (T-chol) and low-density lipoprotein cholesterol (LDL-chol). patsnap.comnih.gov

In addition to lowering these cholesterol components, buformin also affects triglyceride levels. Studies report a decrease in circulating triglycerides following buformin administration. patsnap.com Conversely, the drug has been shown to increase levels of high-density lipoprotein (HDL) cholesterol, which is often referred to as "good cholesterol." patsnap.com These effects on the lipid profile are considered a valuable aspect of its pharmacological action, contributing to broader metabolic benefits. patsnap.com

| Lipid Profile Component | Effect of Buformin |

|---|---|

| Total Cholesterol (T-chol) | Decreased patsnap.comnih.gov |

| Low-Density Lipoprotein (LDL) Cholesterol | Decreased patsnap.comnih.gov |

| Triglycerides | Decreased patsnap.com |

| High-Density Lipoprotein (HDL) Cholesterol | Increased patsnap.com |

Modulation of Glucagon (B607659) Action

Buformin, as part of the biguanide class of drugs, is understood to modulate the action of glucagon, a hormone that raises blood glucose levels. wikipedia.org This antagonistic effect on glucagon contributes to the reduction of fasting glucose levels. wikipedia.org

Specific laboratory research using isolated rat livers has demonstrated this modulatory effect directly. In these studies, buformin was found to strongly inhibit gluconeogenesis (the production of glucose) from the amino acid alanine, even in the presence of glucagon. nih.gov This inhibitory action was observed to be dose-dependent. nih.gov The proposed mechanism for this effect involves the inhibition of the sodium-dependent transport of alanine into liver cells, thereby limiting the substrate available for glucose production. nih.gov Further research in animal models has substantiated these findings, showing that rats treated with buformin had plasma glucagon concentrations that were 63% lower than those in the control group. nih.gov

Preclinical and Clinical Research on Buformin S Therapeutic Potential

Research in Metabolic Disorders

Buformin, like other biguanides, exerts its effects on glucose metabolism through several proposed mechanisms, including reducing hepatic glucose production, decreasing intestinal glucose absorption, and enhancing peripheral glucose uptake and utilization by improving insulin (B600854) sensitivity. patsnap.com A key molecular target is AMP-activated protein kinase (AMPK), which plays a significant role in cellular energy homeostasis. patsnap.com Activation of AMPK by buformin can lead to the inhibition of gluconeogenesis in the liver and increased glucose uptake in muscle tissues. patsnap.com Buformin has also been shown to inhibit mitochondrial complex I, leading to a reduction in cellular ATP levels and an increase in AMP levels, further activating AMPK. patsnap.com

Investigations in Type 2 Diabetes Mellitus Models

Studies in animal models have investigated buformin's effects on type 2 diabetes. In one study using STZ/NA240-induced diabetic mice fed a high-fat diet, buformin (100 mg/kg, p.o.) significantly inhibited hyperglycemia 30 minutes after glucose administration during an oral glucose tolerance test. researchgate.net Another study in rats with chemically induced mammary cancer, a non-diabetic model, found that buformin did not alter fasting plasma glucose or insulin levels. nih.govnih.gov This suggests that while buformin has direct effects on glucose metabolism, its impact on systemic glucose and insulin levels may vary depending on the metabolic state of the model.

Studies on Carbohydrate Metabolism in Healthy Cohorts

Research has also examined the effects of buformin on carbohydrate metabolism in healthy individuals. In a study involving healthy male volunteers, buformin administration (100 mg b.i.d. for 5 days) altered splanchnic lactate (B86563) balance, resulting in net lactate output. nih.gov Following glucose ingestion, the rise in splanchnic lactate output was increased, while splanchnic glucose output remained unchanged. nih.gov Buformin pretreatment reduced the increase in arterial blood glucose concentration after oral glucose loading. nih.gov The study suggested that the diminished increase in arterial blood glucose, coupled with unaltered insulin production, indicated that buformin might facilitate glucose utilization by peripheral tissues in healthy individuals. nih.gov

Data from a study on buformin's effect on splanchnic carbohydrate metabolism in healthy men:

| Parameter | Control (Basal) (mg/min) | Buformin (Basal) (mg/min) | Control (Post-glucose) ( g/150 min) | Buformin (Post-glucose) ( g/150 min) |

| Splanchnic Glucose Output (SGO) | 154 ± 18 | 157 ± 26 | 33.3 ± 2.8 | 32.9 ± 3.5 |

| Arterial Blood Glucose (Increase Post-glucose) | - | - | Reduced significantly (p < 0.005) | - |

| Splanchnic Lactate Balance | - | Altered (net output) | Increased output | Increased output |

Comparative Efficacy and Mechanistic Research with Other Biguanides (Metformin, Phenformin)

Buformin is chemically related to metformin (B114582) and phenformin (B89758), and comparative research has explored their efficacy and mechanisms. wikipedia.org All three biguanides are considered antihyperglycemic agents that reduce basal and postprandial hyperglycemia without causing hypoglycemia. wikipedia.org Their mechanisms of action involve delaying glucose absorption, increasing insulin sensitivity and glucose uptake, and inhibiting hepatic glucose synthesis. wikipedia.org

Studies suggest that the glucose-lowering mechanisms of metformin, buformin, and phenformin are comparable. preprints.orgpreprints.org Intravenous administration of biguanides may not have a glucose-lowering effect, while oral administration leads to high intestinal concentrations, reduced glucose absorption, and decreased insulin serum levels through increased hepatic uptake and decreased production. preprints.orgpreprints.org

In terms of potency, phenformin and buformin are considered more lipophilic and potent inhibitors of mitochondrial complex I and cellular ATP production compared to metformin. nih.gove-century.us This higher potency is also suggested to contribute to their potentially greater antitumor effectiveness in some contexts. mdpi.com

Research in Oncology

Beyond its traditional use in diabetes, buformin has been investigated for its potential antineoplastic properties. patsnap.com The anticancer properties of biguanides are thought to be partly due to their ability to disrupt the Warburg effect, shifting cancer cells from cytosolic glycolysis back towards mitochondrial oxidation of pyruvate (B1213749). wikipedia.org

General Antineoplastic Properties and Mechanistic Insights

Buformin's antineoplastic effects are believed to involve the activation of AMPK and inhibition of the mTOR pathway, which are crucial in controlling cell growth and survival in many cancers. nih.govnih.gov By inhibiting mitochondrial complex I, buformin can induce energy stress in cancer cells. patsnap.commdpi.com This energy stress and subsequent AMPK activation can lead to various downstream effects that suppress tumor growth. nih.gov

Research indicates that buformin can inhibit cell proliferation, induce cell cycle arrest, impair cellular invasion, and promote apoptosis in various cancer cell lines. nih.govnih.govebi.ac.uknih.gov It can also affect signaling pathways related to energy sensing. nih.govnih.gov Buformin has been shown to increase reactive oxygen species (ROS) levels and lactate accumulation, while decreasing ATP production in cancer cells. nih.govebi.ac.uknih.gov

Efficacy Studies in Specific Malignancies

Studies have explored buformin's efficacy in specific types of cancer:

Mammary Cancer: In a chemically induced rat mammary cancer model, buformin treatment decreased cancer incidence, multiplicity, and burden, whereas metformin and phenformin did not show statistically significant effects compared to the control group. wikipedia.orgnih.govnih.gov Postnatal treatment with buformin also significantly inhibited the development of malignant neurogenic tumors in rats exposed transplacentally to NMU. aging-us.com

Endometrial Cancer: In vitro studies on endometrial cancer cell lines showed that buformin inhibited cell proliferation, induced G1 or G2 cell cycle arrest depending on the cell line, induced apoptosis, and reduced adhesion and invasion. nih.govebi.ac.uk Buformin activated AMPK and inhibited phosphorylated-S6 in these cells. nih.govebi.ac.uk Buformin also significantly increased the sensitivity of endometrial cancer cells to paclitaxel (B517696) in inhibiting cell proliferation. nih.gov

Osteosarcoma: Buformin suppressed the growth of osteosarcoma cells in a dose-dependent manner (IC50 = 69.1 µM), induced cell cycle arrest, and impaired cellular invasion in vitro. nih.govebi.ac.uk It upregulated AMPK phosphorylation and downregulated phosphorylation of S6, cyclin D1, and MMP9. nih.govebi.ac.uk Buformin also increased tumor sensitivity to cisplatin (B142131) in osteosarcoma cells and primary cultured osteosarcoma tissues. nih.govebi.ac.uk

Cervical Cancer: Buformin exhibited significant anti-proliferative effects in a dose-dependent manner in cervical cancer cell lines, suppressed colony formation, increased ROS production, induced cell cycle arrest, and inhibited cellular invasion. nih.govresearchgate.net These effects were associated with the activation of AMPK signaling and inhibition of downstream targets like mTOR/S6, cyclin D1, CDK4, and MMP9. nih.gov Buformin also enhanced glucose uptake, LDH activity, and lactate production in these cells. nih.gov Buformin showed synergistic effects with paclitaxel in cervical cancer cells. nih.gov

Data on Buformin's Efficacy in Cancer Cell Lines (IC50 values):

| Cancer Type | Cell Line(s) | Buformin IC50 (µM) | Reference |

| Endometrial Cancer | ECC-1, Ishikawa | 8-150 | nih.govebi.ac.uk |

| Osteosarcoma | U-2 OS | 69.1 | nih.govebi.ac.uk |

| Cervical Cancer | C33A, Hcc94, SiHa, etc | Dose-dependent inhibition observed nih.govresearchgate.net | nih.govresearchgate.net |

Mammary Carcinogenesis Research

Research into buformin's effects on mammary carcinogenesis has been conducted, primarily in preclinical models. In a study using a chemically induced rat mammary carcinogenesis model, buformin was found to decrease cancer incidence, multiplicity, and burden. This effect was observed when buformin was administered during the post-initiation stage of carcinogenesis. In contrast, metformin and phenformin, other biguanides, did not show a statistically significant effect on the carcinogenic process in this specific model nih.govnih.gov. Further investigation is needed to fully understand the mechanisms, including the relative contributions of host systemic and cell autonomous factors, underlying buformin's anti-cancer activity in mammary tissue nih.govnih.gov. Studies in MMTV-erbB-2 transgenic mice, a model for breast cancer, showed that buformin diet hindered mammary morphogenesis and proliferation during the premalignant risk window researchgate.net. Buformin significantly inhibited the growth of erbB-2-overexpressing human breast cancer cell lines, such as SKBR3 and BT474, with reported IC50 values of 246.7 μM and 98.6 μM, respectively medchemexpress.com. In vivo studies using a syngeneic tumor cell transplantation model in MMTV-erbB-2 mice also demonstrated that buformin significantly inhibited tumor growth researchgate.netmedchemexpress.com.

Endometrial Cancer Investigations

Studies have investigated the effects of buformin on endometrial cancer cell lines. Buformin has demonstrated anti-proliferative and anti-invasive effects in these cells academindex.comnih.gov. In ECC-1 and Ishikawa endometrial cancer cell lines, buformin inhibited cell proliferation in a dose-dependent manner, with IC50 values lower than those observed for metformin in the same study, suggesting potentially greater potency nih.gov. Buformin treatment induced cell cycle arrest, specifically G1 phase arrest in ECC-1 cells and G2 phase arrest in Ishikawa cells nih.gov. It also led to the induction of apoptosis in Ishikawa cells, but not in ECC-1 cells nih.gov. Furthermore, buformin treatment resulted in a reduction in adhesion and invasion of both ECC-1 and Ishikawa cells nih.gov. These effects were associated with the activation of AMPK and inhibition of phosphorylated-S6, suggesting the involvement of the AMPK/mTOR pathway nih.gov.

| Endometrial Cancer Cell Line | Buformin IC50 (µM) | Metformin IC50 (mM) | Cell Cycle Arrest | Apoptosis Induction | Adhesion Reduction | Invasion Reduction |

| ECC-1 | 1000 aacrjournals.org (or 8-150 nih.gov) | 1.4-1.6 nih.gov | G1 phase nih.gov | No nih.gov | Yes nih.gov | Yes nih.gov |

| Ishikawa | 10 aacrjournals.org (or 8-150 nih.gov) | 1.4-1.6 nih.gov | G2 phase nih.gov | Yes nih.gov | Yes nih.gov | Yes nih.gov |

Note: Discrepancies in reported IC50 values for buformin in ECC-1 cells exist between sources nih.govaacrjournals.org.

Cervical Cancer Studies

Buformin has shown significant anti-tumor activities in cervical cancer models. In human cervical cancer cell lines (C33A, Hcc94, HeLa, and SiHa), buformin exhibited significant anti-proliferative effects in a dose-dependent manner nih.govnih.gov. Buformin treatment suppressed colony formation and increased reactive oxygen species (ROS) production in C33A, Hcc94, and SiHa cells nih.govnih.gov. Flow cytometric analysis indicated that buformin induced marked cell cycle arrest, although it only resulted in mild apoptosis nih.govnih.gov. The invasion of C33A and SiHa cells sharply declined with buformin treatment nih.govnih.gov. Mechanistically, buformin activated AMPK and suppressed S6, cyclin D1, CDK4, and MMP9 nih.govnih.gov. It also enhanced glucose uptake and LDH activity, increased lactate levels, and decreased ATP production in cervical cancer cells nih.govnih.gov.

| Cervical Cancer Cell Line | Buformin IC50 (µM) (72h treatment) | Effect on Proliferation | Effect on Colony Formation | Effect on ROS Production | Cell Cycle Arrest | Apoptosis | Invasion Inhibition |

| C33A | 236.2 nih.gov | Significant suppression nih.gov | Suppressed nih.gov | Increased nih.gov | Marked arrest nih.gov | Mild nih.gov | Sharp decline nih.gov |

| Hcc94 | 166.1 nih.gov | Significant suppression nih.gov | Suppressed nih.gov | Increased nih.gov | Marked arrest nih.gov | Mild nih.gov | Not specified |

| SiHa | 622.8 nih.gov | Significant suppression nih.gov | Suppressed nih.gov | Increased nih.gov | Marked arrest nih.gov | Mild nih.gov | Sharp decline nih.gov |

| HeLa | 1202 nih.gov | Moderate effects nih.gov | Not specified | Not specified | Marked arrest nih.gov | Mild nih.gov | Not specified |

Lung Cancer Research

Buformin has been reported to exhibit anti-proliferative and anti-invasive effects in lung cancer cells wikipedia.org.

Osteosarcoma Studies

Research has explored the effects of buformin on osteosarcoma. Buformin suppressed the growth of U-2 OS osteosarcoma cells in a dose-dependent manner, with an IC50 of 69.1 µM after 72 hours of treatment ebi.ac.uknih.govresearchgate.net. A 2-week treatment with 50 µM buformin significantly decreased the number of osteosarcoma cell colonies nih.govresearchgate.net. Buformin induced cell cycle arrest and impaired cellular invasion in U-2 OS cells ebi.ac.uknih.gov. Mechanistically, buformin activated the AMPK signaling pathway by upregulating its phosphorylation, which in turn suppressed the phosphorylation of S6 and downregulated the expression of cyclin D1 and MMP9 ebi.ac.uknih.govresearchgate.net. Buformin also notably induced the accumulation of reactive oxygen species and lactate, eventually decreasing ATP production in these cells ebi.ac.uknih.gov.

| Osteosarcoma Cell Line | Buformin IC50 (µM) (72h treatment) | Effect on Proliferation | Effect on Colony Formation (50 µM, 2 weeks) | Cell Cycle Arrest | Invasion Impairment | AMPK Activation | S6 Phosphorylation | Cyclin D1 Expression | MMP9 Expression |

| U-2 OS | 69.1 ebi.ac.uknih.govresearchgate.net | Suppressed ebi.ac.uknih.govresearchgate.net | Decreased nih.govresearchgate.net | Induced ebi.ac.uknih.gov | Impaired ebi.ac.uknih.gov | Upregulated nih.govresearchgate.net | Suppressed nih.govresearchgate.net | Downregulated nih.govresearchgate.net | Downregulated nih.govresearchgate.net |

Inhibition of Tumorigenesis and Cancer Progression

Buformin, along with other biguanides like metformin and phenformin, is thought to inhibit the growth and development of cancer wikipedia.org. This anti-cancer property is attributed, in part, to their ability to disrupt the Warburg effect, potentially reverting the cytosolic glycolysis characteristic of cancer cells back to normal mitochondrial oxidation of pyruvate wikipedia.org. Buformin has been shown to postpone spontaneous carcinogenesis and inhibit induced carcinogenesis in animal studies sigmaaldrich.com. Specifically, buformin decreased cancer incidence, multiplicity, and burden in a rat study of chemically induced mammary carcinogenesis sigmaaldrich.comnih.govnih.gov. It has also been reported to reduce renal cell carcinoma survival under conditions of glucose deprivation sigmaaldrich.com. The anti-cancer activity of biguanides is believed to involve the activation of AMPK, which decreases hepatic glucose production, and the inhibition of the mTOR pathway wikipedia.orgsigmaaldrich.comtaylorandfrancis.com.

Synergistic Effects of Buformin with Chemotherapeutic Agents (e.g., Paclitaxel, Cisplatin, 5-Fluorouracil)

Studies have indicated that buformin can exhibit synergistic effects when combined with conventional chemotherapeutic agents in various cancer types.

In cervical cancer, low doses of buformin have been shown to synergize with routine chemotherapeutic drugs such as paclitaxel, cisplatin, and 5-fluorouracil (B62378) (5-FU) to achieve more significant anti-tumor effects in cell lines nih.govnih.gov. In vivo, a single use of buformin exerted moderate anti-tumor effects, and the combination with buformin and paclitaxel exhibited even greater suppressive effects nih.govnih.gov. Buformin also consistently showed synergistic effects with paclitaxel in treating primary cultures of cervical cancer cells nih.govnih.gov.

In endometrial cancer cell lines (ECC-1 and Ishikawa), buformin potentiated the anti-proliferative effects of paclitaxel nih.gov. Simultaneous exposure of these cells to various doses of paclitaxel in combination with buformin (0.1-1 μM) resulted in a significant synergistic anti-proliferative effect, with combination index (CI) values less than 1 aacrjournals.org.

For osteosarcoma, a low dose of buformin has been shown to notably increase tumor sensitivity to cisplatin in U-2 OS cells and primary cultured osteosarcoma tissues ebi.ac.uknih.govresearchgate.net.

While the search results primarily highlight synergy with paclitaxel, cisplatin, and 5-fluorouracil, the observed synergistic effects in cervical and osteosarcoma cancer models suggest a potential for buformin to enhance the efficacy of other chemotherapeutic agents as well nih.govnih.govnih.gov.

| Cancer Type | Chemotherapeutic Agent | Synergistic Effect Observed | Research Model | Key Findings |

| Cervical Cancer | Paclitaxel | Yes nih.govnih.gov | Cell lines, primary cultures, in vivo xenografts nih.govnih.gov | Enhanced anti-proliferative and anti-tumor effects nih.govnih.gov |

| Cervical Cancer | Cisplatin | Yes nih.govnih.gov | Cell lines nih.govnih.gov | Enhanced anti-proliferative effects nih.govnih.gov |

| Cervical Cancer | 5-Fluorouracil | Yes nih.govnih.gov | Cell lines nih.govnih.gov | Enhanced anti-proliferative effects nih.govnih.gov |

| Endometrial Cancer | Paclitaxel | Yes nih.govaacrjournals.org | Cell lines nih.govaacrjournals.org | Potentiated anti-proliferative effects, significant synergistic effect (CI < 1) nih.govaacrjournals.org |

| Osteosarcoma | Cisplatin | Yes ebi.ac.uknih.govresearchgate.net | Cell line (U-2 OS), primary cultures ebi.ac.uknih.govresearchgate.net | Increased tumor sensitivity to cisplatin ebi.ac.uknih.govresearchgate.net |

Research on Buformin's Impact on Cancer Stem Cells

Cancer stem cells (CSCs) are a subpopulation of cancer cells believed to contribute to tumor initiation, metastasis, and resistance to conventional therapies. Targeting CSCs is considered a promising strategy for more effective cancer treatment. Research indicates that biguanides, including buformin and metformin, exert anticancer effects, and metformin, in particular, has been shown to target CSCs in various cancer types. nih.govoup.com

While extensive studies specifically focusing on buformin's direct impact on CSCs are less prevalent compared to metformin, existing research suggests its potential in this area. Studies have shown that buformin can inhibit cell proliferation and induce cell cycle arrest in certain cancer cell lines. ebi.ac.ukmedchemexpress.com For instance, buformin significantly inhibited the growth of SKBR3 and BT474 cells, which overexpress erbB-2, and demonstrated in vivo activity by considerably inhibiting the growth of syngeneic tumors in MMTV-erbB-2 mice. ebi.ac.uk This inhibition was associated with the suppression of stem cell populations and self-renewal in vitro, alongside inhibited receptor tyrosine kinase (RTK) and mTOR signaling. ebi.ac.uk

Furthermore, in vitro studies investigating the anticancer activity of buformin and metformin, alone or in combination with glycolysis inhibitors, in highly resistant human lung cancer cells with varying degrees of stemness (including floating lung tumorspheres enriched for stem-like cancer cells) have been conducted. nih.gov These studies found that buformin, similar to metformin, could significantly decrease the viability of these cancer cells, particularly when used in combination with 2-deoxy-D-glucose (2-DG), a glycolysis inhibitor, showing a strong synergistic effect. nih.govresearchgate.net Although the study noted that metformin had a greater effect, buformin still demonstrated notable activity. nih.gov

These findings suggest that buformin may hold promise for targeting CSCs, potentially through mechanisms involving the modulation of signaling pathways like AMPK/mTOR and RTK, and by impacting cellular metabolism. ebi.ac.ukresearchgate.net

Research in Antiviral Applications

Biguanides were first recognized for their activity against influenza in the 1940s, and further in vitro studies confirmed their antiviral properties. Buformin, in particular, has demonstrated potent antiviral effects against vaccinia and influenza viruses. wikipedia.org

Investigations against Specific Viral Pathogens (e.g., Influenza, Vaccinia, Coronaviruses)

Research has explored buformin's effects against specific viral pathogens. During the 1971 influenza outbreak, diabetic patients treated with biguanides, including buformin and phenformin, showed a lower incidence of infection compared to those treated with sulfonylureas or insulin. spandidos-publications.comresearchgate.netepa.govnih.gov

Experimental studies in mice have further investigated buformin's efficacy against influenza. Both buformin and phenformin were found to reduce the mortality of influenza-infected mice, with buformin being more effective than phenformin. spandidos-publications.comresearchgate.netepa.govfermatapharma.comnih.govspandidos-publications.com In one study, subcutaneous injection of buformin at 20 mg/kg once daily for 4 days, starting 24 hours after infection, significantly improved the survival of influenza-infected mice compared to controls. spandidos-publications.comnih.govspandidos-publications.com Treated mice were in better general condition and had less macroscopic inflammation in their lungs. spandidos-publications.comnih.gov The survival results with buformin were comparable to the effect of baloxavir (B560136) marboxil combined with a neuraminidase inhibitor. spandidos-publications.comnih.gov

Regarding coronaviruses, research suggests that the PI3K/AKT/mTOR signaling pathway plays important roles in MERS-CoV infection and may represent a therapeutic target. spandidos-publications.comepa.govfermatapharma.comnih.govspandidos-publications.com Given that biguanides can inhibit the mTOR pathway, the potential for inhaled buformin or phenformin as a treatment strategy for coronavirus infections, including COVID-19, has been proposed to limit systemic side effects due to a low inhaled dose. spandidos-publications.comfermatapharma.comspandidos-publications.com While metformin has been more extensively studied in the context of COVID-19, with some observational studies suggesting a potential association between metformin use and reduced risk of hospitalization and mortality in diabetic patients, research specifically on buformin's effects against SARS-CoV-2 is less detailed in the provided context. mmsl.cznih.gov

Studies have also indicated that other biguanide (B1667054) derivatives were found to be effective against vaccinia virus. researchgate.net While a direct study on buformin's activity against vaccinia virus is mentioned, specific details on the findings are limited in the provided search results. wikipedia.org

Molecular Basis of Antiviral Activity (e.g., mTOR Pathway Inhibition)

The antiviral activity of biguanides, including buformin, is linked to their ability to modulate host cellular pathways essential for viral replication. A key mechanism involves the inhibition of the mammalian target of rapamycin (B549165) (mTOR) pathway. wikipedia.orgspandidos-publications.comresearchgate.netepa.govfermatapharma.comnih.govspandidos-publications.comnih.gov

The mTOR pathway is a critical regulator of cellular growth and is often co-opted by viruses to facilitate their replication, including influenza and Middle East respiratory syndrome-related coronavirus. wikipedia.orgspandidos-publications.comresearchgate.netepa.govfermatapharma.comnih.govspandidos-publications.comnih.gov By inhibiting mTOR, biguanides can disrupt viral protein synthesis and replication. nih.govmdpi.com Metformin, for example, activates the AMPK pathway, which in turn inhibits the mTOR pathway, leading to reduced protein synthesis and cellular proliferation. spandidos-publications.comnih.gov Buformin is also known as a potent AMPK activator. medchemexpress.compreprints.org

In the context of influenza, mTOR signaling is necessary for the virus's development. spandidos-publications.comresearchgate.netepa.govnih.gov Inhibition of mTOR has been shown to impair influenza replication. nih.gov Similarly, the PI3K/AKT/mTOR pathway plays a role in MERS-CoV infection, suggesting that its inhibition could be a therapeutic strategy. spandidos-publications.comepa.govfermatapharma.comnih.govspandidos-publications.com

While rapamycin is a known mTOR inhibitor, its use can be associated with lung toxicity. researchgate.netepa.govfermatapharma.com Biguanides, in contrast, have no known lung toxicity after decades of use. researchgate.netepa.govnih.gov This makes biguanides like buformin potentially attractive alternatives for targeting the mTOR pathway in antiviral strategies, particularly for respiratory infections. researchgate.netepa.govfermatapharma.com

Exploration of Other Potential Therapeutic Benefits

Beyond its effects on glucose metabolism, cancer, and viral infections, research has explored other potential therapeutic benefits of buformin, including anti-inflammatory and antioxidant properties.

Mechanistic Investigations of Buformin Associated Adverse Effects

Lactic Acidosis Pathophysiology

Lactic acidosis, a severe complication of biguanide (B1667054) therapy, is characterized by the accumulation of lactic acid in the blood, leading to a decrease in blood pH. consensus.appnih.gov While rare, buformin-associated lactic acidosis can be life-threatening. patsnap.com

Mitochondrial Impairment and Lactate (B86563) Accumulation Mechanisms

The primary mechanism by which biguanides like buformin induce lactic acidosis involves the inhibition of mitochondrial respiration. consensus.appnih.govosti.gov Specifically, buformin inhibits mitochondrial respiratory complex I, a key component of the electron transport chain responsible for oxidative phosphorylation. patsnap.comcaymanchem.commdpi.com This inhibition reduces oxygen consumption and impairs the efficient production of ATP. patsnap.comcaymanchem.commdpi.com

The reduction in ATP levels and the consequent increase in the AMP/ATP ratio activate AMP-activated protein kinase (AMPK), an enzyme crucial for cellular energy homeostasis. patsnap.comtaylorandfrancis.com While AMPK activation has therapeutic benefits, the inhibition of mitochondrial respiration also leads to a compensatory increase in anaerobic glycolysis to meet cellular energy demands. consensus.appnih.govosti.gov This accelerated glycolysis results in increased pyruvate (B1213749) production. However, with impaired mitochondrial function, pyruvate cannot be efficiently oxidized in the Krebs cycle. Instead, it is converted to lactate by lactate dehydrogenase, leading to lactate accumulation. consensus.appnih.govosti.govresearchgate.net

Buformin has also been reported to suppress the expression of glyceraldehyde 3-phosphate dehydrogenase, an enzyme in the glycolytic pathway, which can further contribute to lactic acidosis. caymanchem.com

Contributing Physiological Factors and Risk Augmentation (e.g., Renal Dysfunction)

Several physiological factors can augment the risk of buformin-associated lactic acidosis. Impaired renal function is a significant predisposing factor because the kidneys play a crucial role in clearing biguanides from the body. consensus.apppatsnap.compatsnap.comjournalrip.com Reduced renal clearance leads to higher plasma concentrations of buformin, increasing the inhibitory effect on mitochondrial complex I and subsequently the risk of lactic acidosis. journalrip.comtandfonline.compsu.edu

Conditions that predispose to hypoxia, such as severe heart failure or respiratory insufficiency, also increase the risk. consensus.apppatsnap.compatsnap.com Liver disease can similarly contribute, as the liver is involved in lactate metabolism. consensus.apppatsnap.com Dehydration, which can lead to reduced kidney function and hypoperfusion, is also a crucial factor in precipitating severe lactic acidosis in patients on biguanide therapy. tandfonline.com

Comparative Risk Mechanisms with Other Biguanides

Buformin and phenformin (B89758) are associated with a higher risk of lactic acidosis compared to metformin (B114582). consensus.apptaylorandfrancis.comnih.gov This difference in risk is linked to their relative potency in inhibiting mitochondrial complex I and their pharmacokinetic properties. Buformin and phenformin are generally considered more potent inhibitors of mitochondrial complex I and cellular ATP production than metformin. nih.gov

Studies comparing the effects of biguanides on oxygen consumption in isolated rat hepatocytes have shown that the concentrations required to reduce oxygen consumption correlate with the increase in blood lactate levels observed in vivo. nih.gov The IC50 values for the development of lactic acidosis in rats have been reported as 5 µM for phenformin, 199 µM for buformin, and 735 µM for metformin, indicating that lower concentrations of buformin and phenformin are needed to induce this effect compared to metformin. nih.gov

While metformin requires active transport to enter cells, the higher lipophilicity of buformin and phenformin may contribute to their greater cellular permeability and potentially higher accumulation in mitochondria, leading to more pronounced mitochondrial inhibition. nih.govnih.govmdpi.com

Cellular Toxicity Profiles and Underlying Mechanisms

Beyond lactic acidosis, buformin exhibits cellular toxicity, primarily linked to its effects on mitochondrial function and energy metabolism. consensus.appnih.govosti.gov

Effects on Cellular ATP Production

Buformin significantly decreases cellular ATP production. mdpi.comnih.govebi.ac.uk This is a direct consequence of its inhibitory action on mitochondrial complex I, which disrupts oxidative phosphorylation, the main pathway for ATP synthesis in aerobic conditions. patsnap.comcaymanchem.commdpi.com Some research also suggests that biguanides, including buformin, can inhibit mitochondrial ATP synthase. caymanchem.com The reduction in ATP levels is a key factor in the cytotoxic effects of buformin. ebi.ac.uk

Studies in various cell lines, including cervical cancer cells and acute myeloid leukemia (AML) cells, have demonstrated that buformin treatment leads to decreased ATP production in a concentration-dependent manner. mdpi.comnih.govebi.ac.uk

Mitochondrial Dysfunction and Cytotoxic Pathways

Buformin-induced mitochondrial dysfunction is a central driver of its cytotoxic effects. consensus.appnih.govosti.gov The inhibition of mitochondrial respiration leads to a cascade of events that can trigger cell death pathways. The disruption of the electron transport chain can increase the production of reactive oxygen species (ROS). caymanchem.comebi.ac.uk While moderate ROS can act as signaling molecules, excessive ROS can cause oxidative stress, damaging cellular components, including lipids, proteins, and DNA, contributing to cytotoxicity. ebi.ac.uk

The altered energy metabolism, characterized by decreased ATP and increased lactate, can also impact cellular processes and viability. nih.govebi.ac.uk Furthermore, mitochondrial dysfunction can initiate apoptotic pathways. Although some studies have noted only mild apoptosis induction by buformin, the interplay between mitochondrial impairment, ROS production, and energy depletion can contribute to cell death through various mechanisms. nih.govebi.ac.uk

Research also suggests that buformin's ability to disrupt the unfolded protein response during glucose deprivation can induce cell death in glucose-deprived tumor cells, highlighting another potential cytotoxic pathway linked to metabolic stress. caymanchem.comaacrjournals.org

Buformin has shown moderate cytotoxicity compared to phenformin, which was found to be the most cytotoxic among the biguanides studied, with metformin showing toxicity only at much higher concentrations. consensus.appnih.govosti.gov

Here is a summary of comparative data on the potency of biguanides in inducing lactic acidosis and cytotoxicity:

| Biguanide | IC50 for Lactic Acidosis in Rats (µM) nih.gov | Relative Cytotoxicity (in vitro) consensus.appnih.govosti.gov |

| Phenformin | 5 | Most cytotoxic |

| Buformin | 199 | Moderate cytotoxicity |

| Metformin | 735 | Low cytotoxicity (at high concentrations) |

Note: This table is based on data from the cited sources and provides a comparative overview of potency in specific experimental settings.

Research on Buformin Drug Drug Interactions

Pharmacodynamic and Pharmacokinetic Interaction Mechanisms

Buformin's primary mechanism of action involves reducing hepatic glucose production, decreasing intestinal glucose absorption, and enhancing peripheral glucose uptake and utilization by improving insulin (B600854) sensitivity. wikidoc.orgpatsnap.commims.com It activates AMP-activated protein kinase (AMPK) and inhibits mitochondrial complex I, impacting cellular energy homeostasis. patsnap.com

Pharmacokinetic interactions can occur if co-administered drugs affect the absorption, distribution, metabolism, or excretion of buformin. Buformin is a strong base and is primarily excreted unchanged in the urine. wikidoc.orgnih.gov It is not metabolized in humans, and its binding to plasma proteins is low. wikidoc.orgnih.gov This limited metabolism suggests that interactions mediated through cytochrome P450 enzymes are less likely to be significant for buformin itself, unlike some other antidiabetic agents like sulfonylureas and thiazolidinediones. nih.govtg.org.aunps.org.au However, interactions affecting renal function can significantly impact buformin's elimination and increase systemic exposure. patsnap.commims.com

Pharmacodynamic interactions arise when co-administered drugs either enhance or counteract buformin's effects on glucose metabolism. This can lead to an increased risk of hypoglycemia when combined with other glucose-lowering agents or a decrease in buformin's therapeutic efficacy when combined with hyperglycemic agents. nih.govpatsnap.commims.com

Interactions with Antidiabetic Therapies

Concurrent use of buformin with other antidiabetic medications can lead to enhanced glucose-lowering effects. patsnap.commims.com This is primarily a pharmacodynamic interaction due to the additive or synergistic mechanisms of action of different antidiabetic drug classes.

| Antidiabetic Drug Class | Potential Interaction with Buformin | Mechanism | Outcome | Source |

| Sulfonylureas | Increased risk of hypoglycemia. patsnap.commims.compatsnap.com | Additive effects on glucose lowering. nih.govpatsnap.commims.com | Enhanced hypoglycemic effect. nih.govpatsnap.commims.com | patsnap.commims.compatsnap.com |

| Insulin (various preparations) | Increased risk of hypoglycemia. drugbank.comdrugbank.com | Additive effects on glucose lowering. drugbank.comdrugbank.com | Enhanced hypoglycemic effect. drugbank.comdrugbank.com | drugbank.comdrugbank.com |

| Alpha-glucosidase Inhibitors | Increased risk of hypoglycemia (e.g., Acarbose). drugbank.com | Additive effects on glucose lowering. drugbank.com | Enhanced hypoglycemic effect. drugbank.com | drugbank.com |

| SGLT2 Inhibitors | May increase the hypoglycemic activities (e.g., Empagliflozin, Ertugliflozin, Canagliflozin, Dapagliflozin, Bexagliflozin). drugbank.compreprints.org | Additive effects on glucose lowering. drugbank.compreprints.org | Enhanced hypoglycemic effect. drugbank.compreprints.org | drugbank.compreprints.org |

| DPP-4 Inhibitors | Increased risk of hypoglycemia (e.g., Alogliptin, Dulaglutide). drugbank.com | Additive effects on glucose lowering. drugbank.com | Enhanced hypoglycemic effect. drugbank.com | drugbank.com |

| Thiazolidinediones | Increased risk of hypoglycemia. drugbank.com | Additive effects on glucose lowering through improved insulin sensitivity. nps.org.audrugbank.com | Enhanced hypoglycemic effect. nps.org.audrugbank.com | nps.org.audrugbank.com |

Combinations of buformin with sulfonylureas or insulin are particularly noted for increasing the risk of hypoglycemia due to their direct actions on lowering blood glucose levels. drugbank.compatsnap.commims.compatsnap.comdrugbank.com

Interactions with Medications Affecting Renal Function

Buformin is primarily eliminated by the kidneys. wikidoc.orgnih.gov Therefore, co-administration with medications that impair renal function can lead to decreased buformin excretion and increased plasma concentrations. patsnap.commims.com This can elevate the risk of serious complications, such as lactic acidosis, which is a known concern with biguanides. patsnap.commims.compatsnap.com

| Medication Class/Type | Potential Interaction with Buformin | Mechanism | Outcome | Source |

| NSAIDs | Can impact kidney function and should be used with caution. patsnap.commims.com May potentiate the risk of lactic acidosis. drugs.comdrugs.com | NSAIDs can cause deterioration in renal function, reducing buformin excretion. patsnap.commims.comdrugs.comdrugs.comdroracle.ai | Increased buformin levels, increased risk of lactic acidosis. patsnap.commims.comdrugs.comdrugs.com | patsnap.commims.comdrugs.comdrugs.comdroracle.ai |

| ACE Inhibitors | Can impact kidney function and should be used with caution. patsnap.commims.com | ACE inhibitors can affect renal function, potentially reducing buformin excretion. patsnap.commims.comnih.govconsensus.app | Increased buformin levels, increased risk of lactic acidosis. patsnap.commims.comnih.govconsensus.app | patsnap.commims.comnih.govconsensus.app |

| Diuretics | Can impact kidney function and should be used with caution. patsnap.commims.com Diuretic-induced renal impairment and dehydration may increase the risk of lactic acidosis. drugs.comrevistanefrologia.com | Diuretics can affect renal function and hydration status, impacting buformin excretion. patsnap.commims.comdroracle.aidrugs.comrevistanefrologia.com | Increased buformin levels, increased risk of lactic acidosis. patsnap.commims.comdrugs.comrevistanefrologia.com | patsnap.commims.comdroracle.aidrugs.comrevistanefrologia.com |

| Contrast Agents (Radiological) | Can impact kidney function and should be used with caution. patsnap.commims.com | Contrast agents can cause temporary impairment of renal function. patsnap.commims.com | Increased buformin levels, increased risk of lactic acidosis. patsnap.commims.com | patsnap.commims.com |

Close monitoring of renal function is recommended when buformin is co-administered with these medications. mims.comdrugs.comdrugs.com

Modulatory Effects of Concomitant Therapies on Buformin Activity

Certain medications can modulate the glucose-lowering activity of buformin. Some drugs may increase its efficacy, while others may decrease it.

| Medication Class/Type | Potential Modulatory Effect on Buformin Activity | Source |